2H-Pyrrol-2-one, 4-(hydroxymethyl)-5-(phenylamino)-

Beschreibung

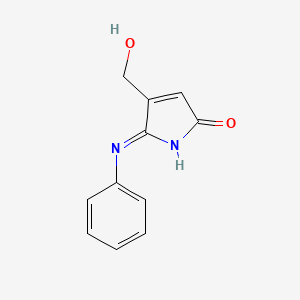

The compound "2H-Pyrrol-2-one, 4-(hydroxymethyl)-5-(phenylamino)-" is a pyrrolone derivative characterized by a hydroxymethyl (-CH2OH) group at the 4-position and a phenylamino (-NHPh) substituent at the 5-position of the pyrrolone ring.

Eigenschaften

CAS-Nummer |

55876-73-8 |

|---|---|

Molekularformel |

C11H10N2O2 |

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

4-(hydroxymethyl)-5-phenyliminopyrrol-2-one |

InChI |

InChI=1S/C11H10N2O2/c14-7-8-6-10(15)13-11(8)12-9-4-2-1-3-5-9/h1-6,14H,7H2,(H,12,13,15) |

InChI-Schlüssel |

ZAPQSWFYVNEWPJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N=C2C(=CC(=O)N2)CO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs from the evidence include:

Key Observations:

Substituent Effects on Melting Points :

- The target compound’s hydroxymethyl group is less bulky than the 4-chlorophenyl group in 15m , which may lower its melting point compared to 15m (209–212°C). Polar groups like hydroxymethyl enhance solubility but reduce crystallinity, as seen in 16a (138–141°C), which has a hydroxyl group .

- Electron-withdrawing groups (e.g., 4-fluorobenzoyl in ) increase thermal stability but complicate synthesis .

Synthetic Accessibility: Base-assisted cyclization () is effective for 5-aryl pyrrolones (e.g., 15m, 16a), but the phenylamino group in the target compound may require milder conditions to avoid decomposition . Chloro and fluoro substituents (e.g., 512178-04-0) often necessitate halogenation steps, reducing yields compared to hydroxylated analogs .

Spectroscopic Signatures :

- The hydroxymethyl group in the target compound would show IR absorption near 3300 cm⁻¹ (O-H stretch) and 1H NMR signals at δ 4.0–4.5 (-CH2OH), distinct from the aromatic protons in 15m (δ 6.7–7.4) .

Reactivity and Functionalization

Q & A

Q. Optimization Tips :

- Adjust base strength (e.g., K₂CO₃ vs. NaOH) to control regioselectivity.

- Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC to identify optimal termination points .

Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be observed?

Basic Research Question

Key Techniques :

- ¹H/¹³C NMR :

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of H₂O from hydroxymethyl group) .

- FTIR : Bands at ~3200–3400 cm⁻¹ (O-H/N-H stretch), 1650–1700 cm⁻¹ (C=O lactam), and 1500–1600 cm⁻¹ (aromatic C=C) .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

How can researchers analyze contradictory data in NMR and mass spectrometry when characterizing derivatives of this compound?

Advanced Research Question

Common Contradictions :

- Unexpected NMR Splitting : May arise from diastereomerism or dynamic equilibria (e.g., keto-enol tautomerism). Use variable-temperature NMR to identify exchange processes .

- Mass Spec Discrepancies : Adduct formation (e.g., Na⁺/K⁺) or in-source fragmentation can distort [M+H]⁺. Compare HRMS with isotopic patterns and perform tandem MS for confirmation .

Q. Resolution Workflow :

Re-purify the compound to eliminate impurities.

Validate via alternative techniques (e.g., X-ray crystallography if crystalline) .

Use computational modeling (DFT) to predict and assign spectral anomalies .

What strategies are effective in designing derivatives of this compound to explore structure-activity relationships (SAR) in pharmacological studies?

Advanced Research Question

Derivative Design :

Q. Evaluation Methods :

- In Vitro Assays : Test antibacterial/antifungal activity via MIC (minimum inhibitory concentration) assays .

- Computational Docking : Predict binding affinity to targets (e.g., microbial enzymes) using AutoDock or Schrödinger .

What computational methods are used to predict the electronic properties and reactivity of this compound?

Advanced Research Question

Key Approaches :

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to assess redox behavior and nucleophilic/electrophilic sites .

- Simulate NMR chemical shifts (e.g., using Gaussian) to validate experimental data .

- Molecular Dynamics (MD) : Study solvation effects and conformational stability in aqueous or lipid environments .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .

Software Tools : Gaussian, ORCA, or GAMESS for DFT; GROMACS for MD .

How can microwave-assisted synthesis improve the efficiency of preparing this compound and its derivatives?

Advanced Research Question

Advantages Over Reflux :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.